3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative featuring a piperazine ring substituted with a 2,4-dimethylphenyl group and a 3-oxopropyl chain at the N1 position. Pyrimido[5,4-b]indol-4-one scaffolds are recognized for their pharmacological versatility, including roles as kinase inhibitors, TLR4 agonists, and spasmolytic agents .
Properties
IUPAC Name |
3-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-17-7-8-21(18(2)15-17)28-11-13-29(14-12-28)22(31)9-10-30-16-26-23-19-5-3-4-6-20(19)27-24(23)25(30)32/h3-8,15-16,27H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBVAIYYDVOOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the piperazine ring and the dimethylphenyl group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Piperazine and Aromatic Moieties
Modifications to the piperazine substituent and aromatic groups significantly influence pharmacological activity:
Table 1: Key Structural Analogs and Pharmacological Profiles
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group () may improve solubility, whereas the trifluoromethyl group () enhances membrane permeability .
- Piperazine Modifications : Replacement of 2,4-dimethylphenyl with 4-phenylpiperazine () or methylpiperidin () suggests tunable receptor selectivity .
Core Scaffold Isomerism and Substitution Patterns
The pyrimidoindole core’s substitution position critically impacts activity:
Table 2: Isomeric and Substitution Effects on Kinase Inhibition ()
| Series | Core Structure | Substituent | Target Kinases | IC50 (μM) | Notes |
|---|---|---|---|---|---|
| 2a–d | Pyrimido[5,4-b]indol-4-amine | Nitro group | CK1δ/ε, DYRK1A | >10 | Nitro group reduces activity |
| 4a–d | Pyrimido[4,5-b]indol-4-amine | Nitro group | CK1δ/ε, DYRK1A | 1–10 | Improved activity vs. 2a–d isomers |
Key Observations:
- Positional Isomerism : Pyrimido[4,5-b]indol-4-amines (Series 4a–d) exhibit superior kinase inhibition compared to [5,4-b] isomers (Series 2a–d), highlighting the core’s geometric sensitivity .
- Nitro Group Impact : Nitro substitution reduces activity in [5,4-b] isomers but is tolerated in [4,5-b] analogs, suggesting steric or electronic dependencies .
Pharmacological Activity Trends
- TLR4 Agonists : Derivatives like 2B182C () demonstrate that bulky heterocyclic substitutions (e.g., furan-2-yl) enhance TLR4 activation, implying that the target compound’s 2,4-dimethylphenyl group may offer moderate activity .
- Spasmolytic Agents : Quaternary salts of pyrimidoindoles with alkylthio chains () show spasmolytic effects, suggesting the target compound’s 3-oxopropyl chain could contribute to similar activity .
Biological Activity
3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its cytotoxic effects against various cancer cell lines and its mechanisms of action.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 276.33 g/mol. Its structure features a pyrimidine ring fused with an indole moiety, which is known to influence its biological activity.
Cytotoxicity
Recent studies have highlighted the compound's significant cytotoxic effects against several cancer cell lines. For instance:
- Colon Cancer Cells : The compound demonstrated potent cytotoxicity towards HCT116 and HT29 colon cancer cells with IC50 values below 1 µM, indicating strong efficacy in inhibiting cell growth (Table 1) .
- Oral Squamous Cell Carcinomas : It also exhibited selective toxicity towards oral squamous cell carcinoma lines while sparing non-malignant cells, suggesting a favorable selectivity index (SI) .
The mechanisms underlying the cytotoxic effects of this compound involve several pathways:
- Apoptosis Induction : Treatment with the compound resulted in apoptotic cell death characterized by caspase-3 activation and mitochondrial membrane potential depolarization .
- Cell Cycle Arrest : The compound was observed to induce subG1 accumulation in treated cells, indicating interference with the cell cycle .
Study on Tumor Selectivity
A pivotal study assessed the tumor-selective toxicity of various derivatives related to this compound. The findings revealed that compounds similar in structure were effective against multiple cancer types while maintaining low toxicity to non-malignant cells. The selectivity index for these compounds ranged between 3 and 7, highlighting their potential as targeted therapies .
Comparative Analysis
Table 1 summarizes the IC50 values for various cancer cell lines treated with the compound:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | <1 |
| HT29 | <1 |
| CEM Lymphoma | <5 |
| HL-60 Leukemia | <5 |
| Non-malignant Cells | >10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
